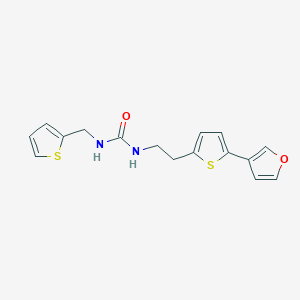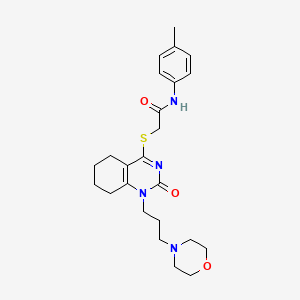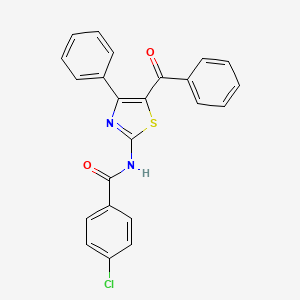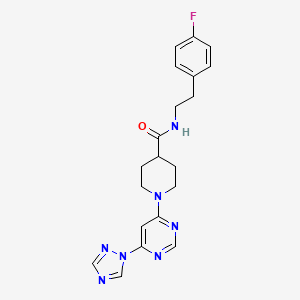![molecular formula C22H15Br B2775524 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene CAS No. 1268954-77-3](/img/structure/B2775524.png)
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromobiphenyl and bromonaphthalene are both aromatic compounds that contain a bromine atom . Bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . Bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .
Synthesis Analysis
Bromobiphenyl and bromonaphthalene can be synthesized through various methods. One common method is electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a bromine atom .Molecular Structure Analysis
The molecular structure of bromobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one of the rings . The molecular structure of bromonaphthalene is a naphthalene molecule (which consists of two fused benzene rings) with a bromine atom attached .Chemical Reactions Analysis
Bromobiphenyl and bromonaphthalene can undergo various chemical reactions. For example, they can participate in Friedel-Crafts alkylation reactions, where an alkyl group is introduced to the aromatic ring .Physical And Chemical Properties Analysis
Bromobiphenyl and bromonaphthalene are typically solid at room temperature . They are generally insoluble in water but can dissolve in organic solvents .Applications De Recherche Scientifique
Synthesis and Catalysis
The synthesis of complex organic compounds often involves the use of naphthalene derivatives as intermediates or catalysts. For instance, Potkin et al. (2014) described the synthesis of 5-(naphth-1-yl)- and 5-[(1,1′-biphenyl)-4-yl]isoxazole-3-carbaldehyde oximes, which form complexes with palladium. These complexes exhibit high catalytic activity in the Suzuki reaction, a cross-coupling reaction that is widely used in the formation of carbon-carbon bonds in aqueous and aqueous-alcoholic media (Potkin et al., 2014).
Material Science
In the field of material science, naphthalene derivatives are utilized in the development of new materials with unique properties. For example, Li et al. (2018) designed and synthesized four naphthalene-based host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials, featuring both electron-donating and electron-withdrawing groups, showed excellent device performance at low doping concentrations due to efficient energy transfer and reduced concentration quenching. This highlights the potential of naphthalene derivatives in the development of cost-effective and highly efficient red PHOLEDs (Li et al., 2018).
Chemical Analysis
Naphthalene and biphenyl derivatives are also important in chemical analysis, particularly in the study of atmospheric chemistry. Atkinson et al. (1987) investigated the kinetics and products of the gas-phase reactions of OH radicals and N(2)O(5) with naphthalene and biphenyl. Understanding these reactions is crucial for assessing the atmospheric fate of polycyclic aromatic hydrocarbons (PAHs) and developing strategies to mitigate air pollution (Atkinson et al., 1987).
Advanced Organic Chemistry
The bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes, as explored by Singha et al. (2012), demonstrates the versatility of naphthalene derivatives in organic synthesis. This methodology facilitates the construction of naphthalene motifs, highlighting the role of such derivatives in the synthesis of complex organic molecules (Singha et al., 2012).
Mécanisme D'action
Target of Action
Brominated biphenyls and naphthalenes are often used in organic synthesis and may interact with a variety of biological targets depending on the specific context .
Mode of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom on the biphenyl ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets in different ways .
Biochemical Pathways
Brominated biphenyls and naphthalenes can participate in various chemical reactions and potentially affect multiple biochemical pathways depending on their specific targets and the context of their use .
Pharmacokinetics
For instance, bromine atoms can enhance lipophilicity, which may affect absorption and distribution . Additionally, the compound’s aromatic rings could potentially
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(4-bromophenyl)phenyl]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITBCZBEWHFDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)



![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2775449.png)


![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2775457.png)
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2775460.png)

